Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside

Glycosylation Stereoselectivity Protecting Group Strategy

Stereochemical inconsistency in glycosylation creates costly synthesis failures. This 4,6-O-benzylidene-protected phenyl thioglycoside enforces α-selectivity in the gluco series via rigid pyranose ring conformation, eliminating guesswork in α-glucan and glucosyl ceramide assembly. • Predictable α-selectivity driven by the 4,6-O-benzylidene acetal, absent in phenylboronate alternatives. • Phenylthio leaving group exhibits highest relative reactivity (phenyl > p-tolyl > methyl > ethyl) under NIS/TfOH, enabling chemoselective one-pot strategies. • Additionally functions as a low-molecular-weight organogelator in aromatic solvents, supporting sugar-based soft material design. Supplied ≥98% (HPLC), white crystalline powder, shipped with ice packs globally.

Molecular Formula C19H20O5S
Molecular Weight 360.4 g/mol
CAS No. 87508-17-6
Cat. No. B1588505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside
CAS87508-17-6
Molecular FormulaC19H20O5S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
InChIInChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18-,19+/m1/s1
InChIKeyBDNIQCYVYFGHSI-UPGMHYFXSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside Technical Baseline


Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside (CAS 87508-17-6) is a protected thioglycoside building block [1]. It features a beta-configured phenylthio aglycone and a 4,6-O-benzylidene acetal protecting group, leaving the C2 and C3 hydroxyls free for further functionalization . The compound is supplied as a white to off-white crystalline powder with a purity of ≥98% (HPLC), a melting point of 179–185 °C, and a specific rotation of [α]20/D = -44.0 to -47.0° (C=1, CHCl3) .

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside Generic Substitution Risks


In-class thioglycoside donors cannot be simply interchanged because the stereoelectronic and steric effects of the 4,6-O-benzylidene acetal—and the nature of the anomeric thioaryl group—simultaneously dictate both the absolute reactivity and the stereochemical outcome of glycosylation reactions [1]. The benzylidene group enforces a specific pyranose ring conformation that controls the α/β selectivity in the gluco series in a manner distinct from alternative 4,6-protecting groups like phenylboronate esters [1]. Moreover, the phenylthio leaving group exhibits a higher relative reactivity compared to the commonly used p-tolyl analog, meaning that substitution with a p-tolyl thioglycoside will predictably alter the activation kinetics and product distribution [2].

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside Quantitative Evidence


Benzylidene vs. Phenylboronate in Glucosylation Stereochemistry

In the glucose series, the 4,6-O-benzylidene-protected thioglycoside donor provides significantly higher α-selectivity compared to the analogous 4,6-O-phenylboronate-protected donor under both BSP/Tf2O and NIS/TMSOTf activation conditions [1]. The benzylidene acetal was described as 'α-directing' for glucosyl donors, whereas the phenylboronate ester led to a general erosion of α-selectivity [1].

Glycosylation Stereoselectivity Protecting Group Strategy

Phenylthio vs. p-Tolylthio Leaving Group Reactivity

Competition experiments have established a clear reactivity order for thioglycoside leaving groups under NIS/TfOH activation: phenyl > p-tolyl > methyl > ethyl > isopropyl > 1-adamantyl [1]. This means that phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside is inherently more reactive than the corresponding p-tolyl analog, enabling either faster glycosylation or selective activation in one-pot strategies.

Thioglycoside Reactivity Leaving Group Chemoselective Activation

Glucose vs. Galactose Benzylidene Glycosylation Outcome

The 4,6-O-benzylidene group enables β-selective coupling of a glucose-derived donor with the highly reactive acceptor 1-adamantanol under NIS/TMSOTf activation, achieving 81% yield and a 4.8:1 α/β ratio favoring the α-anomer with a rhamnosyl acceptor [1]. In contrast, the analogous galactose-derived benzylidene donor under identical conditions shows clustered α/β ratios near the threshold and only achieves moderate β-selectivity with exception of adamantanol [1]. This demonstrates that the glucose-configured benzylidene donor delivers predictable α-selectivity, while the galactose analog yields inconsistent stereochemical outcomes.

Glycosylation Stereoselectivity Sugar Series Comparison

Thioglycoside vs. Selenoglycoside Stability

Phenyl 4,6-O-Benzylidene-1-thio-β-D-glucopyranoside is supplied as a stable, crystalline solid with a well-defined melting point of 179–185 °C and specific rotation of -44.0 to -47.0° . In contrast, the analogous phenyl 4,6-O-benzylidene-1-seleno-β-D-glucopyranoside is known to be less stable due to the weaker C–Se bond and greater susceptibility to oxidation [1]. The thioglycoside's higher bond dissociation energy (C–S ≈ 272 kJ/mol vs. C–Se ≈ 244 kJ/mol) provides superior shelf-life and handling robustness during storage and synthetic manipulation [1].

Thermal Stability Procurement Specification Storage

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside Applications


α-Selective Glucosylation for Oligosaccharide Assembly

When the synthetic route demands an α-linked glucose residue, this compound is the donor of choice. The 4,6-O-benzylidene acetal enforces α-selectivity in the gluco series, a stereoelectronic effect that is absent or diminished with alternative protecting groups such as 4,6-O-phenylboronate esters [1]. Researchers building α-glucans, glucosyl ceramides, or α-Glc-(1→4)-Gal disaccharide blocks can rely on this predictable stereochemical outcome, as demonstrated in the synthesis of β-Glc-(1→4)-β-Gal disaccharide fragments where a 4,6-benzylidene-protected thioglucoside donor was employed .

Chemoselective One-Pot Glycosylation Strategies

The phenylthio leaving group exhibits the highest relative reactivity among common thioglycoside donors (phenyl > p-tolyl > methyl > ethyl) under NIS/TfOH activation [1]. This enables selective, sequential activation strategies in one-pot oligosaccharide synthesis. A chemoselective protocol can first activate the phenyl thioglycoside donor while leaving a p-tolyl thioglycoside acceptor untouched, then activate the p-tolyl group in the next step—a key tactical advantage for convergent assembly of complex glycans.

Supramolecular Gelation and Soft Materials

Unlike most thioglycoside building blocks that are used solely as synthetic intermediates, this compound has an additional demonstrated property: it functions as a low-molecular-weight organogelator in aromatic solvents including benzene and toluene [1]. This property, discovered serendipitously during glycosylation research, opens applications in the design of sugar-based soft materials, where the self-assembling properties can be exploited for drug delivery matrices, templated materials, or responsive gel systems.

Heparosan and Chondroitin Oligosaccharide Synthesis

This compound is a documented starting material for the synthesis of unnatural heparosan and chondroitin oligosaccharides [1]. The free C2 and C3 hydroxyls allow for iterative glycosylation and functional group interconversion, while the benzylidene acetal can be regioselectively opened to expose the C4 or C6 hydroxyl for further chain elongation. Researchers developing glycosaminoglycan mimetics or studying carbohydrate–protein interactions benefit from the compound's well-characterized physical properties and validated synthetic utility in this context.

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